molecular formula C7H5BrFNO2 B151992 1-(Bromomethyl)-2-fluoro-4-nitrobenzene CAS No. 127349-56-8

1-(Bromomethyl)-2-fluoro-4-nitrobenzene

Cat. No.: B151992
CAS No.: 127349-56-8
M. Wt: 234.02 g/mol
InChI Key: TWQCQFRJJOQBRP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-fluoro-4-nitrobenzene is an aromatic compound characterized by the presence of bromomethyl, fluoro, and nitro substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-fluoro-4-nitrobenzene can be synthesized through a multi-step process involving the bromination of 2-fluoro-4-nitrotoluene. The typical synthetic route includes:

    Nitration: The nitration of 2-fluorotoluene to produce 2-fluoro-4-nitrotoluene.

    Bromination: The bromination of 2-fluoro-4-nitrotoluene using bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Electrophilic Aromatic Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

  • Substituted benzene derivatives depending on the nucleophile used in substitution reactions.
  • 1-(Aminomethyl)-2-fluoro-4-nitrobenzene from the reduction of the nitro group.

Scientific Research Applications

1-(Bromomethyl)-2-fluoro-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, while the nitro group can undergo reduction to form an amino group. The fluoro substituent influences the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

    1-(Bromomethyl)-2-chloro-4-nitrobenzene: Similar structure but with a chlorine substituent instead of fluorine.

    1-(Bromomethyl)-2-fluoro-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

Uniqueness: 1-(Bromomethyl)-2-fluoro-4-nitrobenzene is unique due to the combination of bromomethyl, fluoro, and nitro substituents, which impart distinct reactivity and electronic properties. The presence of the fluoro group enhances the compound’s stability and influences its reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

1-(bromomethyl)-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQCQFRJJOQBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127349-56-8
Record name 1-(bromomethyl)-2-fluoro-4-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-methyl-2-fluoro-4-nitrobenzene (4.96 g, 32 mmol) and NBS (6.05 g, 34 mmol) in CCl4 (80 mL) was added BPO (0.39 g, 1.6 mmol). The mixture was heated at 68° C. for 5 h, then filtered and concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=20:1) to give the title compound as a yellow solid (4.53 g, 60%).
Quantity
4.96 g
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6.05 g
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80 mL
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Yield
60%

Synthesis routes and methods II

Procedure details

To a solution of 2-Fluoro-1-methyl-4-nitro-benzene (1 g, 6.45 mmol) and sodium bromate (2.92 g, 19.33 mmol) in an EtOAc:water (12 mL:9 mL) mixture, is added dropwise via addition funnel a 3.85M solution of sodium bisulfite 5.20 mL, 19.33 mmol). The mixture is vigorously stirred for six days and then sodium bisulfite (10 mL) is added and organic layer separated and washed with aqueous saturated solution of sodium bicarbonate. The organic phase is dried with magnesium sulfate, filtered and evaporated at reduced pressure to afford a mixture of title compound and starting 2-fluoro-1-methyl-4-nitro-benzene in a 5:1 ratio (1H-NMR) which is used in the next step without further purification. ES+(m/z) 235 [M+H]).
Quantity
1 g
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2.92 g
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solution
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5.2 mL
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12 mL
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10 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a stirred solution of 2-fluoro-1-methyl-4-nitrobenzene (1 g, 6.446 mmol) in carbon tetrachloride was added benzoyl peroxide (497 mg, 1.2847 mmol) and N-bromosuccinimide (1.377 g, 7.736 mmol). The reaction mixture was refluxed for 18 h, then cooled to room temperature. The mixture was dissolved in ethyl acetate, then washed with water and brine. The organic layer was dried over magnesium sulfate and filtered. The filtrate was removed in vacuo to obtain 1-(bromomethyl)-2-fluoro-4-nitrobenzene (1.335 g) as a crude.
Quantity
1 g
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reactant
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497 mg
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reactant
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1.377 g
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Synthesis routes and methods V

Procedure details

To a cooled (0° C.) and stirred solution of DCM (100 mL) containing (2-fluoro-4-nitrophenyl)methanol (9 g, 52.6 mmol, 1 eq), triphenylphosphine (16.5 g, 63.1 mmol, 1.2 eq) was added followed by addition of NBS (11.24 g, 63.1 mmol, 1.2 eq), the mixture was allowed to warm to RT and stirred for 2 h. The DCM was evaporated under reduced pressure and the residue was purified by CC using PE/EtOAc (9:1) as eluent to get 1-(bromomethyl)-2-fluoro-4-nitrobenzene (10.50 g, 85%; TLC system: PE/EtOAc (7:3), Rf: 0.6).
Quantity
9 g
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reactant
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16.5 g
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11.24 g
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100 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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